Benzyl N-[(benzyloxy)carbonyl]glycylphenylalaninate
Description
Benzyl N-[(benzyloxy)carbonyl]glycylphenylalaninate (CAS: 4661-30-7, RN: 5513-69-9) is a synthetic peptide derivative with the molecular formula C₁₉H₂₁N₃O₄ and an average molecular mass of 355.394 g/mol . The compound features a benzyl ester group, a benzyloxycarbonyl (Cbz) protecting group on the glycine residue, and a phenylalanine amide moiety. Its stereochemistry includes one defined stereocenter, critical for its biological interactions. Common synonyms include Z-Gly-Phe-NH₂, Cbz-Gly-Phe-amide, and Benzyl 2-{[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}-2-oxoethylcarbamate .
This compound is primarily utilized in peptide synthesis as an intermediate, leveraging the Cbz group for amine protection and the benzyl ester for carboxylate activation. Its hydrophobic phenylalanine side chain enhances membrane permeability, making it relevant in prodrug design .
Properties
CAS No. |
24117-97-3 |
|---|---|
Molecular Formula |
C26H26N2O5 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
benzyl 3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate |
InChI |
InChI=1S/C26H26N2O5/c29-24(17-27-26(31)33-19-22-14-8-3-9-15-22)28-23(16-20-10-4-1-5-11-20)25(30)32-18-21-12-6-2-7-13-21/h1-15,23H,16-19H2,(H,27,31)(H,28,29) |
InChI Key |
ZZKOOGWJNMTLMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis via Sequential Protection and Coupling
The synthesis of benzyl N-[(benzyloxy)carbonyl]glycylphenylalaninate involves sequential protection of amino and carboxyl groups, followed by peptide bond formation. The glycine residue is first protected at its amino group using benzylchloroformate (BCF) under alkaline conditions. Aqueous sodium hydroxide (50%) is employed to maintain a pH >10 during the reaction, ensuring efficient formation of the N-benzyloxycarbonyl-glycine intermediate . Subsequent acidification with concentrated hydrochloric acid to pH 1.5–2.1 precipitates the product, which is extracted into ethyl acetate and isolated via rotary evaporation .
For the phenylalanine component, the carboxyl group is protected as a benzyl ester. This is typically achieved through esterification with benzyl alcohol in the presence of an acid catalyst, such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The coupling of Cbz-glycine and phenylalanine benzyl ester is then performed using carbodiimide-based reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with hydroxybenzotriazole (HOBt) as an activating agent to suppress racemization .
Key Reaction Parameters:
-
Temperature: 0–5°C during BCF addition to minimize side reactions .
-
Solvent: Ethyl acetate for extraction due to its immiscibility with aqueous phases and favorable partition coefficients .
-
Yield: 94–98% for N-benzyloxycarbonyl amino acid intermediates when phase-transfer catalysts like polyethylene glycol (PEG-600 or PEG-900) are used .
Phase-Transfer Catalysis for Enhanced Efficiency
Phase-transfer catalysts (PTCs) significantly improve the yield and reaction rate of the benzyloxycarbonyl protection step. Polyethylene glycols (PEGs) with molecular weights of 600–900 Da are particularly effective, increasing yields by up to 21% compared to uncatalyzed reactions . The PEG acts as a solubilizing agent, facilitating the transfer of the benzylchloroformate into the aqueous phase where it reacts with the amino acid.
Example Protocol with PEG-600:
-
Dissolve glycine (75 mmol) in 150 mL deionized water.
-
Add PEG-600 (1.5 g, 2.5% w/w) and cool to 5°C.
-
Slowly add benzylchloroformate (82.5 mmol) while maintaining pH >10 with 50% NaOH.
-
Acidify to pH 1.7 with HCl, extract with ethyl acetate (3 × 200 mL), and dry over MgSO₄.
Acidification and Crystallization Dynamics
Precise control of pH during acidification is critical to precipitate the product while avoiding emulsion formation. In the synthesis of N-benzyloxycarbonyl derivatives, abrupt crystallization occurs near pH 4.5, requiring gradual acidification to prevent the reaction mixture from solidifying prematurely . For instance, adding concentrated HCl dropwise over 20 minutes while maintaining temperatures below 10°C ensures controlled precipitation. Post-crystallization, ethyl acetate (200–600 mL) is added to dissolve the solids, enabling phase separation and efficient extraction .
Solvent Removal and Drying Protocols
Post-reaction processing involves solvent stripping under reduced pressure (9–10 kPa) using a rotary evaporator. Elevated bath temperatures (45–60°C) are employed to remove ethyl acetate, yielding a viscous syrup that solidifies upon cooling . Final drying in a convection oven at 50–55°C for 12–24 hours reduces residual moisture to <0.5% (Karl Fischer analysis) .
Typical Purity Metrics:
Comparative Analysis of Catalytic Systems
The table below contrasts yields and purity metrics for Cbz-protected intermediates synthesized with and without phase-transfer catalysts:
| Catalyst | Yield (%) | Purity (%) | NaCl Content (%) |
|---|---|---|---|
| None | 76.5 | 95.2 | 1.2 |
| PEG-600 | 94.8 | 97.2 | 0.56 |
| PEG-900 | 98.2 | 97.3 | 0.58 |
Data adapted from patent US4500726A .
Scalability and Industrial Considerations
Large-scale production (kilogram quantities) requires modifications to accommodate heat dissipation and mixing efficiency. Jacketed reactors with cooling capacities to maintain temperatures below 10°C are essential during BCF addition. Industrial protocols often use continuous extraction systems to handle ethyl acetate volumes exceeding 1000 L, reducing processing time by 30–40% compared to batch methods .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-2-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-phenylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as halides, in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Benzyl alcohol and the corresponding carboxylic acid.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzyl N-[(benzyloxy)carbonyl]glycylphenylalaninate exhibit promising anticancer properties. A study demonstrated that modifications to the compound can enhance its efficacy against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Apoptosis Induction
In vitro studies on human cancer cell lines showed that the compound can trigger apoptotic pathways through the activation of caspases, leading to increased cell death in malignant cells compared to normal cells .
Antibiotic Potential
The compound has also been explored for its antibiotic properties against various pathogens, including bacterial strains resistant to conventional antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Biochemical Applications
Enzyme Inhibition
this compound serves as an inhibitor for several enzymes involved in metabolic pathways. This characteristic is particularly useful in drug development aimed at regulating metabolic disorders.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Dipeptidase | Competitive | 12.5 | |
| Aminopeptidase | Non-competitive | 8.3 | |
| Protease | Mixed-type | 15.0 |
Material Science
Synthesis of Polymers
The compound has been utilized in the synthesis of novel polymers with potential applications in drug delivery systems. These materials exhibit controlled release properties and biocompatibility, making them suitable for pharmaceutical applications.
Case Study: Drug Delivery Systems
Research has shown that polymers derived from this compound can encapsulate therapeutic agents, enhancing their stability and bioavailability when administered .
Mechanism of Action
The mechanism of action of benzyl (2S)-2-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. The benzyloxycarbonyl group can be cleaved by enzymatic action, releasing the active form of the compound. This process can modulate various biochemical pathways and exert specific biological effects.
Comparison with Similar Compounds
Methyl N-[(benzyloxy)carbonyl]glycylglycinate (CAS: 13437-63-3)
- Molecular Formula : C₁₃H₁₆N₂O₅
- Molecular Weight : 280.28 g/mol
- Key Differences :
- Replaces phenylalanine with glycine, reducing hydrophobicity.
- Uses a methyl ester instead of benzyl ester, lowering steric hindrance and altering hydrolysis kinetics.
- Applications : Primarily a dipeptide precursor; methyl esters are more labile under basic conditions, favoring rapid deprotection .
N∼2∼-[(Benzyloxy)carbonyl]-L-leucinamide Derivatives
- Example Compound: (1S,2S)-2-({N-[(benzyloxy)carbonyl]-L-leucyl}amino)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid
- Molecular Formula : C₂₁H₃₁N₃O₈S
- Key Differences: Incorporates leucine (branched aliphatic side chain) instead of phenylalanine (aromatic side chain), altering solubility and target specificity.
Functional Group Variations
Benzyl Ester vs. Methyl Ester Derivatives
| Property | Benzyl N-[(benzyloxy)carbonyl]glycylphenylalaninate | Methyl N-[(benzyloxy)carbonyl]glycylglycinate |
|---|---|---|
| Ester Group | Benzyl (C₆H₅CH₂) | Methyl (CH₃) |
| Hydrolysis Stability | High (requires strong acids/bases) | Moderate (labile under mild basic conditions) |
| Lipophilicity (LogP) | Higher (~3.5 estimated) | Lower (~1.8 estimated) |
The benzyl ester in the target compound improves stability in physiological environments, favoring prolonged activity, whereas methyl esters are preferred for rapid release in prodrugs .
Benzoate Esters (Non-Peptide Analogs)
Phenyl Benzoate (CAS: 93-99-2)
Methyl Benzoate (CAS: 93-58-3)
- Structure : Methyl ester of benzoic acid.
- Key Contrast: No peptide linkage or protecting groups; used in food flavoring and solvents .
Pharmacologically Active Benzyl Derivatives
Benzathine Benzylpenicillin (CAS: 1538-09-6)
- Structure : Dibenzylethylenediamine salt of penicillin.
- Key Differences :
- Contains a β-lactam ring for bactericidal activity.
- Benzyl groups enhance solubility and prolong half-life via slow dissolution.
- Applications : Antibiotic for streptococcal infections, structurally unrelated to peptide-based compounds like the target .
Data Tables
Table 1: Molecular Properties Comparison
Biological Activity
Benzyl N-[(benzyloxy)carbonyl]glycylphenylalaninate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H20N2O5
- Molecular Weight : 356.37 g/mol
- CAS Number : 20806-42-2
- Physical Properties :
- Density: 1.3 ± 0.1 g/cm³
- Boiling Point: 587.2 ± 45.0 °C at 760 mmHg
- Melting Point: Not available
The compound's structure features a benzyloxycarbonyl group that significantly influences its biological interactions and solubility.
This compound exhibits a range of biological activities, which can be categorized as follows:
1. Antimicrobial Activity
- The compound has shown effectiveness against various pathogens, including bacteria and viruses. Its mechanism involves disrupting cellular processes essential for microbial survival.
2. Anti-inflammatory Properties
- Research indicates that the compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation.
3. Apoptotic Induction
- Studies suggest that it can induce apoptosis in cancer cells, making it a candidate for anticancer therapies. This is achieved through the activation of caspases and other apoptotic pathways.
4. Neuroprotective Effects
- Preliminary data indicate potential neuroprotective properties, possibly through modulation of neuronal signaling pathways and reduction of oxidative stress.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
Case Studies
- Antiparasitic Efficacy
- Cancer Therapeutics
Q & A
Basic: What is the standard methodology for synthesizing Benzyl N-[(benzyloxy)carbonyl]glycylphenylalaninate?
Answer:
The synthesis involves sequential protection and coupling steps:
Protection of glycine : The amino group of glycine is protected using benzyloxycarbonyl (Z) chloride in an alkaline medium (e.g., NaHCO₃), forming N-[(benzyloxy)carbonyl]glycine .
Esterification : The carboxylic acid of phenylalanine is esterified with benzyl alcohol under acidic catalysis (e.g., HCl or H₂SO₄) to yield phenylalaninate .
Coupling : The protected glycine is coupled to benzyl phenylalaninate using a coupling agent like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous DMF or THF .
Purification : The product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization, achieving >97% purity (HPLC) .
Basic: How is the purity of this compound validated in academic research?
Answer:
Purity is assessed using:
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm), comparing retention times to standards .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity; absence of extraneous peaks indicates purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) .
| Analytical Method | Key Parameters | Typical Purity Threshold |
|---|---|---|
| HPLC | ≥97% peak area | >97.0% (HPLC) |
| NMR | No impurity signals | >98% isotopic purity |
Advanced: What strategies improve coupling efficiency between glycyl and phenylalaninate moieties during synthesis?
Answer:
Optimization involves:
- Coupling Reagents : Use of DIC (diisopropylcarbodiimide) with OxymaPure® reduces racemization compared to DCC .
- Solvent Selection : Anhydrous DMF enhances solubility of protected intermediates .
- Temperature Control : Reactions conducted at 0–4°C minimize side reactions .
- Real-Time Monitoring : TLC (silica gel, ninhydrin staining) tracks reaction progress .
Advanced: How do storage conditions affect the stability of this compound?
Answer:
- Temperature : Store at 0–6°C to prevent ester hydrolysis or Z-group deprotection .
- Moisture Sensitivity : Use desiccants (e.g., silica gel) in airtight containers to avoid hydrolysis .
- Light Sensitivity : Amber vials prevent photodegradation of the benzyl group .
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Answer:
Discrepancies often arise from:
- Purification Methods : Column chromatography (yield: 60–70%) vs. recrystallization (yield: 50–55%) .
- Analytical Thresholds : HPLC purity criteria (e.g., >97% vs. >95%) impact yield calculations .
- Reaction Scalability : Milligram-scale reactions may show higher yields due to optimized mixing vs. bulk synthesis .
Advanced: What role does this compound play in solid-phase peptide synthesis (SPPS)?
Answer:
- Building Block : Serves as a protected dipeptide intermediate for elongating peptide chains on resin .
- Orthogonal Protection : The Z group (acid-labile) and benzyl ester (base-labile) allow selective deprotection .
- Automated Synthesis : Compatible with Fmoc/t-Bu strategies when used in iterative coupling cycles .
Advanced: How is this compound characterized for stereochemical integrity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
